molecular formula C8H17NO3 B1277940 Tert-butyl N-(2-hydroxypropyl)carbamate CAS No. 95656-86-3

Tert-butyl N-(2-hydroxypropyl)carbamate

Cat. No.: B1277940
CAS No.: 95656-86-3
M. Wt: 175.23 g/mol
InChI Key: YNJCFDAODGKHAV-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-hydroxypropyl)carbamate (CAS: 95656-86-3) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a 2-hydroxypropylamine moiety. Its molecular formula is C₈H₁₇NO₃, with a molecular weight of 175.23 g/mol. This compound is widely utilized in pharmaceutical synthesis as an intermediate, particularly for amine protection during multi-step reactions . The Boc group offers stability under basic and nucleophilic conditions while being readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), making it indispensable in peptide and small-molecule drug development. The 2-hydroxypropyl substituent enhances solubility in polar solvents, which facilitates its use in aqueous reaction systems .

Properties

IUPAC Name

tert-butyl N-(2-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJCFDAODGKHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432795
Record name Tert-butyl N-(2-hydroxypropyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95656-86-3
Record name Tert-butyl N-(2-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-hydroxypropyl)carbamate
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Preparation Methods

Reaction Conditions and Yields

Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Triethylamine (TEA) Methanol 20–60 0.5–5 87–98
N-EtN(iPr)₂ Methanol 20 3 96
TEA DCM/THF 0–30 2–5 92–97

Procedure :

  • Reagents : 2-amino-1-propanol, Boc₂O (1:1 molar ratio), and a base (e.g., TEA or N-ethyl-N,N-diisopropylamine).
  • Solvent : Methanol, dichloromethane (DCM), or tetrahydrofuran (THF).
  • Mechanism :
    • Boc₂O reacts with the amine group, forming the carbamate.
    • The base neutralizes HCl, a byproduct, driving the reaction to completion.
  • Purification :
    • Solvent evaporation followed by recrystallization or silica gel chromatography.

Key Findings :

  • Yield Optimization : Higher temperatures (e.g., 60°C) and extended reaction times improve yields (up to 98%).
  • Steric Effects : Bulky bases like N-ethyl-N,N-diisopropylamine enhance efficiency in non-polar solvents.

Stereoselective Synthesis of Enantiomers

The compound’s chiral variants (e.g., (R)- and (S)-enantiomers) are synthesized using enantiopure 2-amino-1-propanol.

Enantiomer-Specific Methods

Enantiomer Starting Material Base Yield (%) Optical Purity Reference
(R)- (R)-2-amino-1-propanol TEA 97 ≥98% ee
(S)- (S)-2-amino-1-propanol TEA 95 ≥98% ee

Procedure :

  • Chiral Resolution : Enantiopure 2-amino-1-propanol is isolated via chiral chromatography or enzymatic resolution.
  • Reaction :
    • Boc₂O is added to the chiral amine in methanol with TEA.
    • Reaction proceeds under inert atmosphere (N₂) to prevent oxidation.
  • Purity Check :
    • Optical rotation ([α]D) and chiral HPLC confirm enantiomeric excess (ee).

Applications :

  • Pharmaceuticals : Chiral intermediates for drugs requiring stereospecific activity.
  • Peptide Synthesis : Site-selective protection of amino groups in solid-phase synthesis.

Alternative Bases and Solvents

Modifications to the standard method include varying bases and solvents to enhance reaction efficiency or scalability.

Case Study: N-Ethyl-N,N-diisopropylamine in Methanol

Parameter Value
Base N-EtN(iPr)₂
Solvent Methanol
Temperature 20°C
Reaction Time 3 h
Yield 96%

Advantages :

  • Reduced Stench : N-Ethyl-N,N-diisopropylamine is less volatile than TEA, improving handling safety.
  • High Solubility : Methanol dissolves Boc₂O effectively, minimizing side reactions.

Industrial-Scale Production

Large-scale synthesis adapts lab methods with optimized parameters:

Key Adjustments

Parameter Lab-Scale Industrial-Scale
Reactor Round-bottom flask Automated jacketed reactor
Temperature Control Manual (ice bath) Programmable PID systems
Purification Column chromatography Continuous crystallization

Example :

  • Reagents : 2-amino-1-propanol (100 mmol), Boc₂O (100 mmol), TEA (100 mmol).
  • Solvent : Methanol (500 mL).
  • Process :
    • React at 30°C for 5 h under N₂.
    • Filter and distill to isolate the product.

Challenges :

  • Byproduct Removal : Efficient HCl scavenging critical to prevent carbamate hydrolysis.
  • Cost : Boc₂O is expensive; stoichiometric control minimizes waste.

Mechanistic Insights and Challenges

Reaction Mechanism

  • Amine Activation : Boc₂O reacts with the amine to form a tetrahedral intermediate.
  • Base Assistance : TEA deprotonates the intermediate, stabilizing the transition state.
  • Product Formation : Release of CO₂ and formation of the tert-butyl carbamate.

Common Side Reactions

Side Reaction Cause Mitigation
Carbamate Hydrolysis Acidic conditions Use anhydrous solvents
Over-Boc Protection Excess Boc₂O Equimolar stoichiometry

Comparison of Boc₂O vs. Chloroformate Methods

While Boc₂O is standard, tert-butyl chloroformate (BocCl) offers alternative routes:

Reagent Advantages Disadvantages
Boc₂O Milder, less toxic Slower reaction kinetics
BocCl Faster reaction Requires anhydrous conditions

BocCl Method :

  • Reagents : 2-amino-1-propanol, BocCl, base (e.g., NaHCO₃).
  • Solvent : DCM or THF.
  • Yield : Up to 90%, but less commonly reported due to handling risks.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-hydroxypropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxypropyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The carbamate group can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine .

Comparison with Similar Compounds

Hydroxyalkyl Substituents

  • This compound : The 2-hydroxypropyl group balances hydrophilicity and steric accessibility, enabling efficient deprotection and downstream functionalization .
  • tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate (CAS: 753023-57-3): Incorporates a cyclopropane ring adjacent to the hydroxyethyl group, introducing ring strain and rigidity. This structure may enhance metabolic stability in drug candidates but reduces solubility compared to the linear hydroxypropyl analog .

Cyclic and Aromatic Substituents

  • tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4): The cyclopentyl ring increases lipophilicity, making it suitable for targeting hydrophobic binding pockets in enzymes. Stereochemistry at the hydroxy position influences chiral recognition in asymmetric synthesis .
  • tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate (CAS: 1208368-19-7): The bromophenyl and cyclopropyl groups confer aromaticity and steric bulk, respectively. Such derivatives are used in cross-coupling reactions for aryl-amine synthesis .

Heterocyclic Substituents

  • tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5): The piperidine ring introduces basicity, enhancing water solubility at physiological pH. This compound is critical in synthesizing kinase inhibitors and GPCR-targeted drugs .
  • tert-butyl N-(2,2-diethyl-3-oxopropyl)carbamate (EN300-223 563): The 3-oxo group enables ketone-based conjugations (e.g., hydrazone formation), while diethyl substituents increase steric hindrance, slowing enzymatic degradation .

Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Solubility (Polar Solvents) LogP (Predicted)
This compound 2-hydroxypropyl 175.23 High 0.78
tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate 1-(2-hydroxyethyl)cyclopropyl 229.30 Moderate 1.25
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 2-hydroxycyclopentyl 215.29 Low 1.89
tert-butyl N-(2,2-diethyl-3-oxopropyl)carbamate 2,2-diethyl-3-oxopropyl 245.34 Low 2.45
  • Solubility : The 2-hydroxypropyl derivative exhibits the highest polarity due to its primary alcohol and flexible chain, whereas cyclopentyl and diethyl analogs are more lipophilic .
  • LogP : Increased alkyl or aromatic substitution raises LogP, reducing aqueous solubility but improving membrane permeability .

Deprotection Efficiency

  • tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate (CAS: 1932203-04-7): Deprotection requires harsher conditions (e.g., HCl/MeOH) due to the bicyclic structure’s steric protection .

Pharmacokinetic and Toxicity Profiles

  • This compound: No polymer-related toxicity reported in PK1 clinical trials, with attenuated cardiotoxicity compared to free doxorubicin .
  • tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate : Bicyclic amines often show improved blood-brain barrier penetration but may require toxicity mitigation for CNS drugs .

Biological Activity

Tert-butyl N-(2-hydroxypropyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H21_{21}N1_{1}O3_{3}
  • Molecular Weight : Approximately 189.25 g/mol
  • IUPAC Name : tert-butyl N-[(2R)-2-hydroxypropyl]-N-methylcarbamate

The compound features a tert-butyl group, a hydroxypropyl moiety, and a carbamate functional group, which contribute to its biological activity. The steric hindrance from the tert-butyl group and the potential for hydrogen bonding from the hydroxypropyl group enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to the formation of stable complexes with enzymes due to its carbamate moiety. This interaction can modulate enzyme activity through:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, effectively inhibiting their function.
  • Hydrogen Bonding : The hydroxypropyl group facilitates additional hydrogen bonding interactions, enhancing binding affinity to specific receptors or enzymes.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has potential as an antimicrobial agent, inhibiting the growth of various pathogens.
  • Anticancer Properties : Preliminary investigations suggest that it may possess anticancer properties by modulating cell signaling pathways involved in tumor growth.
  • Enzyme Modulation : It acts as an enzyme inhibitor, which could be beneficial in therapeutic contexts where enzyme regulation is critical.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi,
AnticancerModulates pathways related to cancer cell proliferation
Enzyme InhibitionForms stable complexes with enzymes,

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various carbamates, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential utility in developing new antimicrobial agents.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption characteristics when administered orally. It remains stable under physiological conditions, allowing for sustained release and activity over time. This stability is crucial for its potential use in therapeutic applications where prolonged action is desired.

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